Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a methyl ester group attached to the pyrazole ring. It is widely used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base . This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid ester to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of toluene as a solvent. The reaction between methylene and methylhydrazine in the presence of a catalyst leads to the formation of the pyrazole ring. The crude product is then crystallized, crushed, centrifuged, washed with cold water, and dried to obtain the final product with a yield of approximately 85% .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 5-amino-4-ethyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(8(12)13-3)10-11(2)7(5)9/h4,9H2,1-3H3 |
InChI Key |
MVRAJFGGRAJJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)OC)C)N |
Origin of Product |
United States |
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